TS 155-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H60O11 |

|---|---|

Molecular Weight |

704.9 g/mol |

IUPAC Name |

(E)-4-[(2S,4S,5R,6S)-2-hydroxy-2-[(2R,3S,4R)-3-hydroxy-4-[(2S,3R,6Z,9R,10R,11S,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12?,16-15+,22-13-,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m1/s1 |

InChI Key |

PQLOHEMXTLVMFP-MFGNPEMASA-N |

Isomeric SMILES |

C[C@@H]1C/C(=C\C=C[C@H]([C@@H](OC(=O)/C(=C/C(=C/[C@@H]([C@@H]1O)C)/C)/C)[C@H](C)[C@@H]([C@@H](C)[C@@]2(C[C@@H]([C@H]([C@@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of TS 155-2: A Search for a Mechanism of Action

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action for a compound designated as "TS 155-2." While a chemical entity with this name is listed by some suppliers, detailed pharmacological data, including its biological targets, signaling pathways, and cellular effects, remains elusive.

A product listing provides the chemical formula for this compound as C39H60O11 and its molecular weight as 704.8871 g/mol .[1] The systematic chemical name is given as 2E-butenedioicacid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl]ester.[1] However, this structural information is not currently associated with any published preclinical or clinical studies that would elucidate its mechanism of action.

Searches for "this compound" in scientific databases did not yield any relevant publications detailing its pharmacological properties. The term "TS" and the number "155" appear in various contexts within the scientific literature, but none specifically refer to the mechanism of action of this particular compound. For instance, discussions of microRNA-155 (miR-155) in immunology and cancer are prevalent, but this is unrelated to the chemical entity this compound.[2][3][4] Similarly, references to clinical trials for conditions like glioblastoma may use "TS" as an identifier, but this is not linked to the compound .

Without any available data from in vitro or in vivo studies, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of its signaling pathways. The core requirements for an in-depth technical guide cannot be met at this time due to the absence of foundational research on the biological activity of this compound.

It is possible that this compound is a very early-stage research compound with data that has not yet been publicly disclosed. It may also be an internal designation for a compound that is more widely known by a different name. Further investigation would require access to proprietary research data or future publications that specifically address the pharmacology of this molecule.

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of miR-155 in the regulation of lymphocyte immune function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Serum MicroRNA-155 Level Associated with Nonresponsiveness to Hepatitis B Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling TS 155-2: A Technical Guide to its Origins, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also identified as JBIR-100, is a compelling macrocyclic lactone with a range of biological activities, positioning it as a molecule of interest for further scientific investigation and potential therapeutic development. This document provides a comprehensive overview of its origin, producing organism, physicochemical properties, and known biological effects. A key focus is placed on its mechanism of action as a vacuolar ATPase (V-ATPase) inhibitor and the subsequent impact on critical cellular signaling pathways. This guide also outlines relevant experimental protocols for the study of this compound and presents its known quantitative data in a structured format.

Origin and Producing Organism

This compound is a natural product synthesized by the actinomycete bacterium, Streptomyces sp. IR027-SDHV6. Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically significant antibiotics and other pharmaceuticals.

Fermentation and Isolation

While the specific details of the fermentation and isolation of this compound are primarily documented in Japanese patent literature (JP 2000-302782), a general methodology for the production of secondary metabolites from Streptomyces species can be described.

Experimental Protocol: General Fermentation and Isolation of Streptomyces Metabolites

-

Inoculum Preparation: A pure culture of Streptomyces sp. IR027-SDHV6 is grown in a suitable seed medium to generate a high-density inoculum.

-

Production Fermentation: The inoculum is transferred to a larger-scale production medium, which is optimized for the biosynthesis of this compound. This medium typically contains specific carbon and nitrogen sources, as well as essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of the target compound.

-

Extraction: Following fermentation, the culture broth is harvested. The mycelial cake is separated from the supernatant by centrifugation or filtration. The target compound, this compound, is then extracted from the mycelial cake and/or the supernatant using an appropriate organic solvent, such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. These methods may include silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization to yield the pure compound.

Physicochemical Properties

This compound is a macrocyclic lactone belonging to the bafilomycin family. Its fundamental properties are summarized in the table below.

| Property | Value |

| Alternate Name | JBIR-100 |

| Molecular Formula | C₃₉H₆₀O₁₁ |

| Molecular Weight | 704.9 g/mol |

| CAS Number | 303009-07-6 |

Biological Activity and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects. The primary mechanism underlying these activities is its function as a potent inhibitor of vacuolar ATPase (V-ATPase).

V-ATPase Inhibition

V-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles. They play a crucial role in acidifying intracellular compartments, a process essential for a multitude of cellular functions including protein trafficking, degradation, and receptor-mediated endocytosis. By inhibiting V-ATPase, this compound disrupts these fundamental cellular processes, leading to its observed biological effects.

Experimental Protocol: V-ATPase Inhibition Assay

A common method to assess V-ATPase inhibition is to measure the decrease in ATP hydrolysis in the presence of the inhibitor.

-

Preparation of V-ATPase-enriched vesicles: Isolate vesicles rich in V-ATPase from a suitable source, such as yeast vacuoles or mammalian kidney microsomes.

-

ATP Hydrolysis Assay: The assay mixture contains the V-ATPase-enriched vesicles, ATP, and varying concentrations of the test compound (this compound). The reaction is incubated at a controlled temperature.

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce V-ATPase activity by 50%.

Cytotoxicity

This compound has demonstrated cytotoxic effects against cancer cell lines.

| Cell Line | Activity | IC₅₀ |

| HeLa | Cytotoxic | 72.6 nM |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

-

Cell Seeding: HeLa cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Anti-Platelet Activity

The reported anti-platelet activity of this compound suggests its potential in modulating thrombosis.

Experimental Protocol: Platelet Aggregation Assay

Light transmission aggregometry is a standard method to assess platelet function.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a healthy donor and centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.

-

Agonist and Inhibitor Addition: A platelet agonist (e.g., thrombin, ADP, or collagen) is added to induce aggregation, which is measured as an increase in light transmission. To test the inhibitory effect of this compound, the PRP is pre-incubated with the compound before the addition of the agonist.

-

Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the control.

Signaling Pathways Modulated by this compound

The inhibition of V-ATPase by this compound has profound effects on several key signaling pathways that are dependent on endosomal acidification and trafficking.

Overview of V-ATPase-Dependent Signaling

Caption: General mechanism of this compound action via V-ATPase inhibition.

Affected Signaling Pathways

The disruption of endosomal maturation and lysosomal function by this compound can interfere with multiple signaling pathways critical for cell growth, proliferation, and survival.

Caption: Signaling pathways impacted by V-ATPase inhibition by this compound.

Conclusion

This compound is a potent V-ATPase inhibitor produced by Streptomyces sp. IR027-SDHV6. Its ability to disrupt fundamental cellular processes by inhibiting endosomal acidification makes it a valuable tool for studying V-ATPase function and a potential lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate its therapeutic potential and to explore the detailed molecular interactions underlying its diverse biological activities.

Chemical structure and properties of TS 155-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this technical guide is based on currently available data from chemical suppliers and patent literature. It is important to note that comprehensive in vitro and in vivo studies for TS 155-2 are still in the developmental stage, and detailed peer-reviewed research is limited.

Introduction

This compound is a macrocyclic lactone with potential therapeutic applications stemming from its inhibitory effect on cellular calcium influx.[1][2][3] Produced by a species of Streptomyces, it is structurally related to hygrolidin.[1][3] The primary mechanism of action identified for this compound is the blockage of thrombin-evoked calcium (Ca2+) entry into cells. This activity confers upon the molecule several potential pharmacological effects, including hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties.

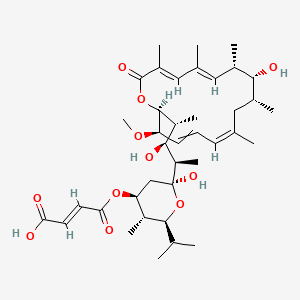

Chemical Structure and Properties

This compound is a complex macrocyclic lactone. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C39H60O11 | |

| Molecular Weight | 704.9 g/mol | |

| CAS Number | 1314486-37-7, 303009-07-6 | |

| Appearance | White solid | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | |

| Storage | -20°C | |

| Synonyms | JBIR 100 |

Canonical SMILES: C--INVALID-LINK--O--INVALID-LINK--C)--INVALID-LINK----INVALID-LINK--=O)=O)C1)--INVALID-LINK----INVALID-LINK--[C@H]1OC(=O)C(C)=C--INVALID-LINK--C=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C=C(C)C=C1OC

InChI: InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)

Mechanism of Action: Inhibition of Thrombin-Evoked Calcium Entry

Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade and can also elicit cellular responses in various cell types, including platelets, endothelial cells, and smooth muscle cells, by activating Protease-Activated Receptors (PARs). A key event following thrombin receptor activation is a rapid increase in intracellular calcium concentration ([Ca2+]i). This is a biphasic process involving an initial release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, followed by an influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane.

This compound exerts its effects by specifically inhibiting this secondary influx of extracellular calcium. The precise molecular target of this compound within the calcium influx pathway has not been elucidated in the available literature.

Below is a diagram illustrating the proposed mechanism of action for this compound within the thrombin signaling pathway.

Caption: Proposed mechanism of this compound in the thrombin signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization and evaluation of this compound are not extensively available in the public domain. However, based on its mechanism of action, standard assays to investigate its properties would likely include:

-

Calcium Imaging Assays: To confirm the inhibitory effect of this compound on thrombin-induced calcium influx, fluorescence-based calcium imaging would be a primary method. Cells (e.g., platelets, fibroblasts, or endothelial cells) would be loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM). Following baseline fluorescence measurement, cells would be stimulated with thrombin in the presence and absence of varying concentrations of this compound. Changes in intracellular calcium concentration would be monitored using a fluorescence microscope or a plate reader.

-

Platelet Aggregation Assays: To assess the anti-platelet activity of this compound, light transmission aggregometry could be employed. Platelet-rich plasma would be treated with different concentrations of this compound or a vehicle control prior to the addition of a platelet agonist like thrombin. The extent of platelet aggregation would be measured by monitoring the change in light transmission through the sample.

-

In Vivo Models of Thrombosis and Inflammation: To evaluate the anti-ischemic and anti-inflammatory effects, various animal models could be utilized. For instance, a ferric chloride-induced carotid artery thrombosis model in rodents could be used to assess the anti-thrombotic potential of this compound. Anti-inflammatory activity could be investigated using models such as carrageenan-induced paw edema.

The following diagram outlines a general workflow for the preliminary in vitro evaluation of this compound.

Caption: General workflow for the in vitro evaluation of this compound.

Potential Applications and Future Directions

The inhibitory action of this compound on thrombin-induced calcium entry suggests its potential as a therapeutic agent in conditions characterized by excessive platelet activation, thrombosis, or inflammation. Further research is warranted to:

-

Identify the specific molecular target(s) of this compound.

-

Elucidate its pharmacokinetic and pharmacodynamic profiles.

-

Evaluate its efficacy and safety in preclinical models of cardiovascular and inflammatory diseases.

Given the current early stage of research, this compound represents an intriguing lead compound for drug discovery and development programs focused on novel anti-platelet and anti-inflammatory therapies. Researchers are encouraged to conduct further independent studies to validate and expand upon the preliminary findings presented here.

References

TS 155-2 as a Thrombin-Induced Calcium Entry Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TS 155-2, a macrocyclic lactone identified as an inhibitor of thrombin-induced calcium entry. While detailed characterization of this compound is not extensively available in peer-reviewed literature, this document consolidates the existing knowledge and presents it in the context of the well-established thrombin signaling pathway. This guide is intended to serve as a foundational resource for researchers investigating this compound or similar molecules, offering detailed experimental protocols and conceptual frameworks for its study.

Introduction to this compound

This compound is a macrocyclic lactone structurally related to hygrolidin, produced by a species of Streptomyces.[1][2] It is identified as an inhibitor of calcium entry into cells following thrombin stimulation.[2][3] The original patent for this compound suggests a range of biological activities, including hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory effects, though these have not been extensively investigated in subsequent literature.[1]

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 303009-07-6 | |

| Molecular Formula | C39H60O11 | |

| Molecular Weight | 704.9 g/mol | |

| Appearance | White solid | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |

The Thrombin-Induced Calcium Signaling Pathway

Thrombin is a serine protease that plays a critical role in hemostasis and thrombosis. It exerts its effects on various cell types, including platelets, endothelial cells, and smooth muscle cells, by activating G-protein coupled receptors known as Protease-Activated Receptors (PARs), primarily PAR1.

Activation of PAR1 by thrombin initiates a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium signal is biphasic, consisting of an initial transient release of Ca2+ from intracellular stores followed by a sustained influx of extracellular Ca2+.

-

Receptor Activation and G-Protein Coupling: Thrombin cleaves the N-terminal domain of PAR1, exposing a tethered ligand that binds to the receptor and triggers its activation. This leads to the activation of the Gq family of G-proteins.

-

Phospholipase C Activation and IP3 Generation: Activated Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release from Intracellular Stores: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding opens the IP3R channels, allowing for the rapid release of Ca2+ into the cytosol.

-

Store-Operated Calcium Entry (SOCE): The depletion of Ca2+ from the ER is sensed by STIM1 (Stromal Interaction Molecule 1), a transmembrane protein in the ER membrane. Upon ER Ca2+ depletion, STIM1 undergoes a conformational change and translocates to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the CRAC (Calcium Release-Activated Calcium) channel, a highly calcium-selective ion channel in the plasma membrane. The opening of Orai1 channels leads to a sustained influx of extracellular Ca2+, which is crucial for maintaining the calcium signal and driving downstream cellular responses like platelet aggregation.

Signaling Pathway Diagram

Caption: Thrombin-induced calcium signaling pathway and the putative site of action for this compound.

Quantitative Data for this compound (Hypothetical)

As of the last literature review, specific quantitative data for this compound, such as IC50 values for the inhibition of thrombin-induced calcium entry, are not publicly available. The following table is provided as a template for researchers to populate with their own experimental data.

| Assay Type | Cell Line/System | Agonist (Concentration) | Measured Parameter | This compound IC50 |

| Intracellular Calcium Flux | Human Platelets | Thrombin (e.g., 0.1 U/mL) | Peak [Ca2+]i | Data not available |

| Intracellular Calcium Flux | HEK293 cells expressing PAR1 | Thrombin (e.g., 10 nM) | Integrated Ca2+ response | Data not available |

| Store-Operated Calcium Entry | Any suitable cell line | Thapsigargin (e.g., 1 µM) | Rate of Ca2+ influx | Data not available |

| Platelet Aggregation | Human Platelet-Rich Plasma | Thrombin (e.g., 0.05 U/mL) | % Aggregation | Data not available |

Experimental Protocols

The following are detailed, representative protocols that can be used to characterize the activity of this compound as a thrombin-induced calcium entry inhibitor.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent calcium indicator to measure changes in [Ca2+]i in a cell population using a fluorescence plate reader.

Materials:

-

Cell line of interest (e.g., HEK293 cells stably expressing PAR1, or isolated human platelets)

-

Cell culture medium or appropriate buffer (e.g., Tyrode's buffer for platelets)

-

Fluo-4 AM or Fura-2 AM calcium indicator

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

Thrombin stock solution

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

-

Cell Preparation:

-

For adherent cells, seed them in a 96-well plate to form a confluent monolayer.

-

For suspension cells (like platelets), prepare a cell suspension at the desired concentration.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the appropriate buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Gently wash the cells twice with the assay buffer to remove extracellular dye.

-

Add fresh assay buffer to each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). Include vehicle control (DMSO) wells.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the reader to record fluorescence kinetically (e.g., one reading per second). For Fluo-4, use excitation ~494 nm and emission ~516 nm.

-

Establish a stable baseline fluorescence for 30-60 seconds.

-

Using the plate reader's injector, add thrombin to stimulate the cells.

-

Continue recording the fluorescence for several minutes to capture the full calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response to the vehicle control.

-

Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for a fluorescent calcium indicator-based assay.

Platelet Aggregation Assay

This protocol measures the effect of this compound on thrombin-induced platelet aggregation using light aggregometry.

Materials:

-

Freshly drawn human blood in sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound stock solution (in DMSO)

-

Thrombin stock solution

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

-

-

Assay Performance:

-

Pipette PRP into the aggregometer cuvettes with a stir bar and place them in the heating block (37°C).

-

Add different concentrations of this compound or vehicle (DMSO) to the cuvettes and incubate for a specified time (e.g., 5 minutes).

-

Add a sub-maximal concentration of thrombin to induce aggregation.

-

Record the change in light transmission for several minutes until the aggregation response is complete.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

-

Conclusion

This compound is a promising, yet under-characterized, inhibitor of thrombin-induced calcium entry. Its macrocyclic lactone structure and putative anti-platelet activity make it a compound of interest for further investigation in the fields of hemostasis, thrombosis, and inflammation. The lack of published quantitative data and detailed mechanistic studies highlights a significant opportunity for research. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the systematic evaluation of this compound and other novel inhibitors of the thrombin signaling pathway. Future studies should focus on determining its precise molecular target within the calcium signaling cascade, quantifying its potency and efficacy in various cell types, and exploring its potential therapeutic applications.

References

V-ATPase Inhibitory Activity of TS 155-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2, also known as JBIR-100, is a macrolide antibiotic identified as a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4][5] Isolated from Streptomyces sp., this compound is analogous to bafilomycin, a well-characterized class of V-ATPase inhibitors. V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments and, in some specialized cells, the extracellular environment. Their role in cellular processes such as protein trafficking, degradation, and pH homeostasis makes them a compelling target for therapeutic intervention in various diseases, including cancer and osteoporosis. This technical guide provides a comprehensive overview of the V-ATPase inhibitory activity of this compound, including available quantitative data, putative experimental protocols, and the implicated signaling pathways.

Quantitative Data

The inhibitory potency of this compound against V-ATPase has been reported, highlighting its efficacy. While extensive quantitative data in the public domain is limited, the following information has been identified:

| Compound | Reported IC50 | Cell Line | Reference |

| This compound (JBIR-100) | 0.46 µM | Not Specified | |

| This compound (JBIR-100) | Inhibition of V-ATPase activity reported | HeLa cells |

Note: The context for the 0.46 µM IC50 value is not fully detailed in the available literature. The report of inhibitory activity in HeLa cells suggests its potential as an anti-tumor agent.

Mechanism of Action

As a bafilomycin analogue, this compound is presumed to inhibit V-ATPase by targeting the V₀ subunit, the membrane-integral proton-translocating domain of the enzyme complex. This interaction blocks the proton pore, thereby uncoupling ATP hydrolysis from proton transport and leading to a rapid increase in the pH of intracellular acidic compartments like lysosomes and endosomes.

Experimental Protocols

In Vitro V-ATPase Inhibition Assay

This assay directly measures the inhibition of V-ATPase activity in isolated membrane vesicles.

1. Preparation of V-ATPase-enriched Membranes:

- Isolate membrane fractions rich in V-ATPase from a suitable source, such as bovine brain, insect midgut, or specific cancer cell lines (e.g., HeLa).

- Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to enrich for microsomal or lysosomal membranes.

- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. ATPase Activity Assay:

- Pre-incubate the membrane preparation with varying concentrations of this compound (or a vehicle control) for a specified time at 37°C.

- Initiate the ATPase reaction by adding ATP.

- The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released, typically using a colorimetric method like the Fiske-Subbarow assay.

- Perform the assay in the presence and absence of known V-ATPase inhibitors (e.g., bafilomycin A1) to determine the V-ATPase-specific activity.

3. Data Analysis:

- Calculate the percentage of V-ATPase inhibition for each concentration of this compound.

- Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Lysosomal pH Measurement

This assay assesses the functional consequence of V-ATPase inhibition in living cells.

1. Cell Culture:

- Culture a suitable cell line (e.g., HeLa) in appropriate media.

- Seed the cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

2. Treatment and Staining:

- Treat the cells with various concentrations of this compound for a defined period.

- Load the cells with a pH-sensitive fluorescent dye that accumulates in acidic compartments, such as LysoSensor™ or LysoTracker™.

3. Measurement and Analysis:

- Measure the fluorescence intensity of the dye using a fluorescence microscope, plate reader, or flow cytometer.

- An increase in fluorescence upon treatment with this compound (for certain dyes) or a decrease (for others) indicates an increase in lysosomal pH, consistent with V-ATPase inhibition.

- Quantify the change in fluorescence to determine the dose-dependent effect of this compound on lysosomal acidification.

Signaling Pathways and Experimental Workflows

The inhibition of V-ATPase by this compound can impact various cellular signaling pathways that are sensitive to changes in lysosomal function and cellular pH.

mTORC1 Signaling Pathway

V-ATPase is a crucial component of the machinery that senses amino acid availability and activates the mTORC1 signaling pathway at the lysosomal surface. Inhibition of V-ATPase can disrupt this process.

Caption: Inhibition of V-ATPase by this compound disrupts mTORC1 activation.

Autophagy Pathway

Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes. V-ATPase activity is essential for maintaining the acidic pH of lysosomes, which is required for the activity of lysosomal hydrolases that degrade the contents of the autophagosome.

Caption: this compound inhibits the final degradation step in autophagy.

General Experimental Workflow for Assessing V-ATPase Inhibition

The following diagram outlines a logical workflow for characterizing the V-ATPase inhibitory activity of a compound like this compound.

Caption: A logical workflow for characterizing a V-ATPase inhibitor.

Conclusion

This compound (JBIR-100) is a promising V-ATPase inhibitor with demonstrated activity. Its classification as a bafilomycin analogue provides a strong foundation for understanding its mechanism of action. Further research is warranted to fully elucidate its quantitative inhibitory profile across various cell types and its precise impact on downstream signaling pathways. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. v-ATPase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bacterial | Inhibitors | MedChemExpress [medchemexpress.eu]

- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

The Biological Activities of TS 155-2 (JBIR-100): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone belonging to the bafilomycin family of natural products. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial, anti-cancer, and potential anti-platelet effects. This document details the quantitative data available, outlines relevant experimental protocols, and visualizes the key signaling pathways modulated by this compound.

Core Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its function as an inhibitor of Vacuolar-type H+-ATPase (V-ATPase) and its ability to modulate intracellular calcium levels. These primary mechanisms of action give rise to its observed antimicrobial and anti-cancer properties.

V-ATPase Inhibition

As a bafilomycin analogue, this compound is a potent inhibitor of V-ATPase. V-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular compartments such as lysosomes, endosomes, and vacuoles. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to a cascade of downstream effects, including the impairment of autophagy, endocytosis, and protein degradation. This activity is central to the anti-cancer and antimicrobial effects of this compound.

Inhibition of Thrombin-Induced Calcium Influx

This compound has been reported to inhibit the entry of calcium into cells following stimulation by thrombin. Thrombin is a key serine protease involved in the coagulation cascade and platelet activation. By blocking the influx of calcium, this compound can interfere with platelet aggregation and may possess anti-platelet, hypotensive, anti-ischemic, and anti-inflammatory properties.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound (JBIR-100).

| Biological Activity | Organism/Cell Line | Parameter | Value | Reference |

| Antimicrobial Activity | Bacillus subtilis | MIC | 8 µM | [1] |

| Antimicrobial Activity | Staphylococcus aureus | MIC | 4 µM | [1] |

| Antimicrobial Activity | Enterococcus faecium (VRE) | MIC | 16 µM | [1] |

| Antimicrobial Activity | Bacillus anthracis | MIC | 4 µM | [1] |

| Antimicrobial Activity | Bacillus cereus | MIC | 4 µM | [1] |

MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococcus

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound (JBIR-100) as an anti-cancer agent, particularly in breast cancer models. Its mechanism of action in cancer cells involves the induction of apoptosis and the inhibition of autophagy, mediated through the modulation of the Akt/NF-κB signaling pathway.

Induction of Apoptosis

This compound has been shown to induce apoptosis in breast cancer cells in a dose-dependent manner. This programmed cell death is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

Inhibition of Autophagy

In addition to inducing apoptosis, this compound inhibits autophagy in breast cancer cells. Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting this process, this compound further contributes to its anti-cancer effects.

Modulation of the Akt/NF-κB Signaling Pathway

The anti-cancer effects of this compound are linked to its ability to suppress the Akt/NF-κB signaling pathway. The Akt pathway is a critical regulator of cell survival and proliferation, while NF-κB is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting this pathway, this compound reduces the expression of anti-apoptotic proteins and promotes cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.

V-ATPase Activity Assay

This protocol describes a method to measure the activity of V-ATPase, which is inhibited by this compound.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by V-ATPase. The amount of Pi is determined colorimetrically.

Materials:

-

V-ATPase-enriched membrane fraction

-

This compound (or other inhibitors)

-

ATP solution

-

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl, 1 mM DTT)

-

Malachite green reagent for phosphate detection

-

Phosphate standard solution

Procedure:

-

Prepare V-ATPase-enriched membrane fractions from a suitable source (e.g., yeast vacuoles, insect cell membranes).

-

Pre-incubate the membrane fraction with various concentrations of this compound or a vehicle control for 15-30 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS or by placing on ice).

-

Add the malachite green reagent to the reaction mixture and incubate for 15-20 minutes at room temperature to allow color development.

-

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.

-

Calculate the percentage of V-ATPase inhibition by comparing the activity in the presence of this compound to the vehicle control.

Thrombin-Induced Intracellular Calcium Influx Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to thrombin, an effect inhibited by this compound.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to calcium, the fluorescence properties of the dye change, which can be measured to determine the intracellular calcium concentration.

Materials:

-

Platelets or other suitable cell types

-

This compound

-

Thrombin

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorometer or fluorescence microscope

Procedure:

-

Isolate and prepare a suspension of platelets or the chosen cell type.

-

Load the cells with the calcium-sensitive dye by incubating them with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in a calcium-containing buffer.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for 10-20 minutes.

-

Place the cell suspension in a fluorometer cuvette or on a microscope slide.

-

Establish a baseline fluorescence reading.

-

Add thrombin to the cell suspension to induce calcium influx.

-

Record the change in fluorescence over time. For Fura-2, this is typically done by measuring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.

-

Analyze the data to determine the effect of this compound on the thrombin-induced calcium signal.

Apoptosis Assay via Western Blot

This protocol describes the detection of apoptosis markers by Western blot, a technique used to assess the pro-apoptotic activity of this compound in cancer cells.

Principle: This method identifies the cleavage of key apoptotic proteins, such as caspases and PARP, which is a hallmark of apoptosis.

Materials:

-

Breast cancer cells (e.g., MCF-7)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat breast cancer cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the cleavage of apoptotic markers.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

V-ATPase Inhibition and Downstream Effects

Caption: Inhibition of V-ATPase by this compound disrupts lysosomal acidification.

Inhibition of Thrombin-Induced Calcium Influx and Anti-Platelet Activity

Caption: this compound inhibits thrombin-induced calcium influx, a key step in platelet activation.

Modulation of Akt/NF-κB Signaling in Cancer Cells

Caption: this compound inhibits the Akt/NF-κB pathway, promoting apoptosis in cancer cells.

Conclusion

This compound (JBIR-100) is a promising natural product with a multifaceted biological profile. Its potent V-ATPase inhibitory activity underpins its antimicrobial and anti-cancer effects. The induction of apoptosis and inhibition of autophagy in cancer cells via the Akt/NF-κB pathway highlights its therapeutic potential. Furthermore, its ability to inhibit thrombin-induced calcium influx suggests a role as an anti-platelet agent. Further research is warranted to fully elucidate its therapeutic applications and to establish a more comprehensive quantitative profile of its biological activities.

References

TS 155-2 (JBIR-100): A Technical Deep Dive into a Bioactive Hygrobafilomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding TS 155-2, also known as JBIR-100, a bioactive natural product belonging to the hygrobafilomycin family of plecomacrolides. This document outlines its chemical properties, biological activities, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Core Compound Identity and Structure

This compound (JBIR-100) is a 16-membered plecomacrolide antibiotic produced by the actinobacterium Streptomyces varsoviensis.[1][2] Its structure is characterized by a hygrobafilomycin-type scaffold, which includes a 2-C methyl group, a 23-C isopropyl group, and a 16-membered macrolactone ring. A key feature of JBIR-100 is a fumarate moiety containing an electrophilic alkene, which is susceptible to nucleophilic addition. The molecular formula of JBIR-100 has been determined as C₃₉H₆₀O₁₁. The complete stereochemistry of the molecule has been proposed based on NMR and bioinformatic analysis.

Quantitative Biological Activity

The biological activity of JBIR-100 has been primarily characterized by its antimicrobial and anti-proliferative properties. The following tables summarize the key quantitative data from foundational studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of JBIR-100 against various microorganisms.

| Microorganism | Type | MIC (µM) |

| Bacillus subtilis | Gram-positive | 16 |

| Bacillus sp. Al Hakam | Gram-positive | 4 |

| Staphylococcus aureus USA300 | Gram-positive | 4 |

| Mycobacterium smegmatis | Gram-positive | >64 |

| Escherichia coli | Gram-negative | >64 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

| Debaryomyces hansenii | Fungus | 16 |

| Candida albicans | Fungus | >64 |

| Saccharomyces cerevisiae | Fungus | >64 |

Table 2: Anti-proliferative Activity of JBIR-100 in Breast Cancer Cell Lines.

| Cell Line | IC₅₀ (µM) after 72h |

| MCF-7 | Not explicitly quantified in the provided snippets |

| MDA-MB-231 | Not explicitly quantified in the provided snippets |

Note: While the source indicates concentration- and time-dependent inhibition of cell growth in breast cancer cells, the precise IC₅₀ values were not available in the provided search snippets.

Experimental Protocols

This section details the methodologies employed in the foundational research of JBIR-100.

Structure Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Full structural characterization of JBIR-100 was achieved using a combination of one- and two-dimensional NMR experiments.

-

Solvent: CD₃OD

-

Experiments: ¹H, ¹H-¹H DQF-COSY, ¹H-¹H TOCSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The molecular formula of JBIR-100 was confirmed by HR-ESI-MS.

-

Observed Mass: m/z 727.4055 Da [M+Na]⁺

-

Theoretical Mass: m/z 727.4033 Da [M+Na]⁺ for C₃₉H₆₀O₁₁

-

Error: 3.0 ppm

Antimicrobial Activity Assays

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial susceptibility of various bacterial and fungal strains to JBIR-100 was determined using a broth microdilution method.

-

Microorganisms were cultured in appropriate liquid media.

-

A serial dilution of JBIR-100 was prepared in a 96-well plate.

-

Each well was inoculated with a standardized suspension of the test microorganism.

-

Plates were incubated under suitable conditions for each microorganism.

-

The MIC was determined as the lowest concentration of JBIR-100 that completely inhibited visible growth.

Mechanism of Action Studies (in Bacillus subtilis)

Membrane Integrity Assay using Propidium Iodide (PI): The effect of JBIR-100 on the cell membrane integrity of B. subtilis was assessed using the fluorescent dye propidium iodide, which is impermeable to cells with intact membranes.

-

B. subtilis cells were grown to the mid-logarithmic phase.

-

Cells were washed and resuspended in a suitable buffer.

-

JBIR-100 at various concentrations was added to the cell suspension.

-

Propidium iodide was added to the mixture.

-

Fluorescence was measured using a fluorometer or a fluorescence microscope to detect PI uptake, indicating membrane damage.

Membrane Depolarization Assay: The impact of JBIR-100 on the membrane potential of B. subtilis was investigated.

-

B. subtilis cells were treated with various concentrations of JBIR-100.

-

The cells were then stained with a membrane potential-sensitive dye.

-

Changes in fluorescence were measured to determine the extent of membrane depolarization. A significant decrease in fluorescence intensity was observed at JBIR-100 concentrations greater than 0.2 µM, indicating a dose-dependent depolarization of the bacterial membrane.

Anti-proliferative and Apoptosis Assays (in Breast Cancer Cells)

Cell Culture: MCF-7 and MDA-MB-231 breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting: The effect of JBIR-100 on the expression of proteins involved in signaling pathways was analyzed by Western blotting.

-

Cells were treated with JBIR-100 for specified times.

-

Total protein was extracted from the cells using a lysis buffer.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., components of the Akt/NF-κB pathway).

-

After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence detection system.

Caspase Activation and PARP Cleavage Assays: The induction of apoptosis by JBIR-100 was confirmed by measuring caspase activation and the cleavage of poly(ADP-ribose) polymerase (PARP).

-

Cells were treated with JBIR-100.

-

Cell lysates were prepared.

-

Caspase activity was measured using colorimetric or fluorometric substrates specific for different caspases.

-

PARP cleavage was detected by Western blotting using an antibody that recognizes both full-length and cleaved PARP.

Visualizing Mechanisms and Workflows

Signaling Pathways

The anti-proliferative effects of JBIR-100 in breast cancer cells are associated with the modulation of the Akt/NF-κB signaling pathway and the inhibition of V-ATPase.

Proposed signaling pathways of this compound (JBIR-100).

Experimental Workflow

The foundational research on JBIR-100 followed a systematic workflow from discovery to characterization.

Experimental workflow for the discovery and characterization of JBIR-100.

Conclusion

This compound (JBIR-100) is a potent bioactive compound with significant antimicrobial and anti-proliferative activities. Its mechanism of action appears to be multifaceted, involving the disruption of microbial cell membranes and the modulation of key signaling pathways in cancer cells, including the inhibition of V-ATPase and interference with the Akt/NF-κB pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of JBIR-100 as a potential therapeutic agent. Continued investigation into its structure-activity relationships and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

In-depth Technical Guide: The Discovery and Early Studies of Tirzepatide (LY3298176)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tirzepatide (also known as LY3298176) is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. This document provides a comprehensive overview of the early-stage research and discovery of Tirzepatide, with a focus on its mechanism of action, key experimental findings, and the foundational studies that have paved the way for its clinical development.

Introduction

The management of type 2 diabetes (T2D) has evolved significantly with the advent of incretin-based therapies. Glucagon-like peptide-1 (GLP-1) receptor agonists have been successful in improving glycemic control with a low risk of hypoglycemia and the added benefit of weight loss. Building on this success, researchers sought to explore the potential of co-agonism of multiple incretin receptors to achieve even greater efficacy. This led to the development of Tirzepatide, a dual GIP and GLP-1 receptor agonist. This guide delves into the preclinical and early clinical studies that first characterized this compound.

Discovery and Rationale for Dual Agonism

The concept for a dual GIP and GLP-1 receptor agonist stemmed from the physiological roles of both incretins in glucose homeostasis. While GLP-1's role in stimulating insulin secretion and suppressing glucagon was well-established, GIP was also known to be a potent insulinotropic hormone. The hypothesis was that activating both receptors simultaneously could lead to synergistic effects on insulin secretion, glucagon suppression, and ultimately, superior glycemic control and weight reduction compared to selective GLP-1 receptor agonism.

Preclinical Characterization

Early in vitro studies were crucial to determine the binding affinity and functional activity of Tirzepatide at the human GIP and GLP-1 receptors.

Tirzepatide was engineered from the human GIP amino acid sequence with modifications to also bind to and activate the GLP-1 receptor.[1][2] In vitro studies using cells expressing the human GIP and GLP-1 receptors were performed to determine the binding affinities and functional potencies of Tirzepatide. These experiments revealed an imbalanced agonism, with Tirzepatide showing a higher affinity for the GIP receptor, comparable to native GIP.[1][3] Conversely, its affinity for the GLP-1 receptor was found to be approximately five-fold weaker than that of native GLP-1.[1]

Signaling studies further elucidated its mechanism, demonstrating that Tirzepatide mimics the action of native GIP at the GIP receptor. However, at the GLP-1 receptor, it exhibits biased agonism, preferentially stimulating cAMP generation over β-arrestin recruitment. This is significant because β-arrestin1 has been shown to limit the insulin response to GLP-1. By having a bias away from β-arrestin recruitment, Tirzepatide may enhance insulin secretion.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of Tirzepatide

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Assay |

| Human GIP Receptor | ~0.14 | ~0.05 |

| Human GLP-1 Receptor | ~0.72 | ~1.0 |

Data are approximate values compiled from publicly available research.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells were cultured and stably transfected to express either the human GIP receptor or the human GLP-1 receptor.

-

Membrane Preparation: Cell membranes were prepared from the transfected cells by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Competitive Binding Assay:

-

Radiolabeled native GIP or GLP-1 was incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled Tirzepatide were added to compete with the radiolabeled ligand for receptor binding.

-

The amount of bound radioactivity was measured to determine the concentration of Tirzepatide required to inhibit 50% of the radiolabeled ligand binding (IC50).

-

The inhibitory constant (Ki) was calculated from the IC50 value.

-

-

cAMP Functional Assay:

-

Transfected cells were seeded in multi-well plates.

-

Cells were incubated with various concentrations of Tirzepatide.

-

Following incubation, cells were lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP) was measured using a commercially available immunoassay kit.

-

The concentration of Tirzepatide that produced 50% of the maximal cAMP response (EC50) was determined.

-

In vivo studies in mice were critical to understanding the physiological effects of Tirzepatide. These studies demonstrated that Tirzepatide led to glucose-dependent insulin secretion and improved glucose tolerance by acting on both GIP and GLP-1 receptors. When administered chronically to mice, Tirzepatide resulted in a potent decrease in body weight and food intake, with these effects being significantly greater than those observed with a selective GLP-1 receptor agonist. Interestingly, research has shown that in mice, Tirzepatide primarily stimulates insulin secretion via the GLP-1 receptor, which contrasts with findings in human islets where the GIP receptor appears to be the primary mediator of this effect.

Table 2: Key Outcomes of Preclinical In Vivo Studies in Mice

| Parameter | Observation | Comparison to Selective GLP-1 RA |

| Insulin Secretion | Glucose-dependent increase | - |

| Glucose Tolerance | Improved | - |

| Body Weight | Potent decrease | Greater effect |

| Food Intake | Potent decrease | Greater effect |

-

Animal Model: Diet-induced obese (DIO) mice were used as a model for type 2 diabetes.

-

Acclimatization: Mice were acclimated to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: A cohort of mice was administered a single subcutaneous dose of Tirzepatide, while control groups received a vehicle or a selective GLP-1 receptor agonist.

-

Fasting: After drug administration, mice were fasted overnight (approximately 16 hours) with free access to water.

-

Glucose Challenge: A baseline blood sample was collected from the tail vein. Subsequently, a bolus of glucose (typically 2 g/kg body weight) was administered via oral gavage or intraperitoneal injection.

-

Blood Sampling: Blood samples were collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose levels were measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.

Early Phase Clinical Studies

The promising preclinical data led to the initiation of early-phase clinical trials in human subjects. A Phase 1, randomized, placebo-controlled, double-blind study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Tirzepatide. This study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts in healthy subjects, followed by a proof-of-concept arm in patients with T2D.

The pharmacokinetic profile of Tirzepatide was shown to support once-weekly administration. In patients with T2D, Tirzepatide demonstrated a significant, dose-dependent reduction in fasting serum glucose compared to placebo. The most common adverse events were gastrointestinal in nature (nausea, vomiting, diarrhea) and were generally mild to moderate in severity.

Table 3: Summary of Early Phase Clinical Trial Findings (Phase 1b in T2D Patients)

| Dose of Tirzepatide (once weekly) | Change in Fasting Serum Glucose (vs. Placebo) | Common Adverse Events |

| 10 mg | Significant reduction (-49.12 mg/dL) | Nausea, Vomiting, Diarrhea |

| 15 mg | Significant reduction (-43.15 mg/dL) | Nausea, Vomiting, Diarrhea |

Data from a 4-week study.

Visualizations

Caption: Tirzepatide signaling in pancreatic β-cells.

References

- 1. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 3. Insights into the Mechanism of Action of Tirzepatide: A Narrative Review | springermedizin.de [springermedizin.de]

Unveiling the Therapeutic Potential of TS 155-2: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TS 155-2, a macrocyclic lactone also known as JBIR 100, has emerged as a compound of interest in the scientific community due to its intriguing biological activities.[1] This technical overview consolidates the currently available information on this compound, focusing on its proposed mechanisms of action and potential, though largely unexplored, therapeutic applications. It is important to note that this compound is currently intended for research use only and has not been approved for diagnostic or therapeutic applications in humans.[2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2E-butenedioicacid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl]ester | [3] |

| Synonyms | JBIR 100 | |

| CAS Number | 1314486-37-7 | |

| Molecular Formula | C39H60O11 | |

| Molecular Weight | 704.9 g/mol | |

| Appearance | Solid | |

| Purity | >95.00% | |

| Storage | Store at -20°C |

Known Mechanisms of Action

This compound is reported to exert its biological effects through at least two distinct mechanisms:

-

Inhibition of Thrombin-Stimulated Calcium Entry: this compound is described as an inhibitor of calcium entry into cells that is induced by thrombin stimulation. This suggests a potential role in modulating cellular processes that are dependent on thrombin-mediated calcium signaling. Thrombin, a key serine protease in the coagulation cascade, activates platelets and other cells through protease-activated receptors (PARs), leading to a rise in intracellular calcium.

-

V-ATPase Inhibition: As a bafilomycin analogue, this compound is an inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular compartments and, in some specialized cells, for proton transport across the plasma membrane.

Potential Therapeutic Applications

The dual mechanisms of action of this compound suggest a range of potential therapeutic applications, although it must be emphasized that these are largely theoretical at this stage and require substantial further investigation.

-

Thrombosis and Hemostasis: By inhibiting thrombin-stimulated calcium entry, this compound could potentially modulate platelet activation and aggregation, processes central to thrombus formation. This positions it as a candidate for investigation in the context of thromboembolic disorders.

-

Diseases Associated with V-ATPase Dysfunction: The inhibition of V-ATPase activity opens up possibilities for treating a variety of conditions. These include:

-

Osteopetrosis: A rare genetic disorder characterized by abnormally dense bones, where defective osteoclast function, reliant on V-ATPase-mediated acidification, prevents bone resorption.

-

Male Infertility: V-ATPase is crucial for the acidification of the epididymal lumen, a process necessary for sperm maturation and viability.

-

Renal Acidosis: Certain forms of renal tubular acidosis are caused by impaired V-ATPase function in the kidneys, leading to an inability to properly acidify urine.

-

-

Antimicrobial Activity: this compound is also classified as an antibiotic and antimicrobial agent, having been isolated from a culture of Streptomyces sp. This suggests its potential utility in combating bacterial infections, although the spectrum of activity and mechanism of antimicrobial action are not well-defined in the available literature.

Signaling Pathway and Experimental Workflow Diagrams

Due to the limited publicly available data on the specific molecular interactions and experimental applications of this compound, detailed signaling pathways and experimental workflows cannot be constructed at this time. However, a conceptual diagram illustrating the proposed mechanisms of action is provided below.

Caption: Proposed mechanisms of action for this compound.

Future Directions and Conclusion

The available information on this compound highlights its potential as a multi-target therapeutic agent. However, a significant gap exists in the scientific literature regarding its efficacy, safety, and specific molecular interactions. To advance the understanding and potential clinical application of this compound, future research should focus on:

-

Detailed in vitro studies to elucidate the precise binding sites and inhibitory kinetics on both thrombin-mediated calcium channels and V-ATPase.

-

Quantitative analysis of its effects on platelet aggregation, bone resorption, and other relevant cellular functions.

-

Preclinical in vivo studies in animal models of thrombosis, osteopetrosis, and other relevant diseases to assess its therapeutic efficacy and safety profile.

-

Antimicrobial spectrum analysis to identify the range of bacteria susceptible to this compound and to determine its minimum inhibitory concentrations.

References

TS 155-2: A Bafilomycin Analogue and Vacuolar H+-ATPase Inhibitor

This technical guide provides an in-depth analysis of TS 155-2, establishing its identity as a Bafilomycin analogue. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, biological effects, and relevant experimental protocols, drawing comparisons with the well-characterized Bafilomycin A1.

1. Executive Summary

This compound, also known as JBIR 100, is a macrolide antibiotic identified as a Bafilomycin analogue.[1][2][3][4][5] Like other members of the bafilomycin family, its primary molecular target is the Vacuolar H+-ATPase (V-ATPase). By inhibiting this proton pump, this compound disrupts the acidification of intracellular organelles, leading to significant downstream effects on cellular processes, most notably the inhibition of autophagy and the induction of apoptosis. While structurally related to Bafilomycin A1, differences in their chemical composition result in varied biological potency.

2. Chemical and Physical Properties

While both this compound and Bafilomycin A1 are macrolide antibiotics produced by Streptomyces species, they are distinct molecules. Their differing molecular formulas underscore their unique chemical structures, which in turn influences their interaction with the V-ATPase target and overall biological activity.

| Property | This compound | Bafilomycin A1 |

| Molecular Formula | C39H60O11 | C35H58O9 |

| Molecular Weight | 704.9 g/mol | 622.83 g/mol |

| Class | Macrolide Antibiotic | Macrolide Antibiotic |

| Source | Streptomyces sp. | Streptomyces griseus |

Table 1: Comparison of Chemical and Physical Properties.

3. Mechanism of Action: V-ATPase Inhibition

The primary mechanism of action for both this compound and Bafilomycin A1 is the specific inhibition of V-ATPase. V-ATPases are ATP-dependent proton pumps crucial for acidifying various intracellular compartments, including lysosomes and endosomes. Inhibition of V-ATPase by these macrolides prevents the translocation of protons into these organelles, leading to an increase in their luminal pH. This disruption of the normal acidic environment has profound consequences for a multitude of cellular functions that are pH-dependent.

4. Biological Effects

The inhibition of V-ATPase by this compound and its analogues triggers a cascade of cellular events, primarily impacting autophagy and apoptosis.

4.1 Inhibition of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. A critical step in this pathway is the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs in an acidic environment. Bafilomycin A1 is a well-established inhibitor of the late phase of autophagy. By preventing lysosomal acidification, it blocks the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. This leads to an accumulation of autophagosomes within the cell. Given that this compound shares the same target, it is presumed to inhibit autophagy through a similar mechanism.

4.2 Induction of Caspase-Independent Apoptosis

Bafilomycin A1 has been demonstrated to induce programmed cell death, or apoptosis, through a caspase-independent pathway. This pathway is initiated by the targeting of mitochondria, which leads to the release of Apoptosis-Inducing Factor (AIF). AIF then translocates to the nucleus, where it triggers DNA fragmentation and cell death. This mode of action is particularly relevant in the context of cancer cells that may have developed resistance to traditional caspase-dependent apoptosis.

5. Quantitative Data for Biological Activity

The following table summarizes the available quantitative data for the inhibitory activities of this compound and Bafilomycin A1.

| Compound | Target/Effect | IC50 / ID50 | Cell System/Assay | Reference(s) |

| This compound | V-ATPase | 0.46 µM | Not Specified | |

| Bafilomycin A1 | V-ATPase | 0.44 nM | Not Specified | |

| V-ATPase | 0.6 - 1.5 nM | Bovine chromaffin granules | ||

| V-ATPase | 4 - 400 nM | Various (Plant, Fungal, Animal) | ||

| Acid Influx Inhibition | 0.4 nM | Not Specified | ||

| H. pylori-induced vacuolization | 4 nM (ID50) | HeLa Cells | ||

| Short circuit current inhibition | 0.17 µM | Outer mantle epithelium |

Table 2: Quantitative Comparison of In Vitro Biological Activities.

6. Experimental Protocols

The following are generalized protocols for assays commonly used to study V-ATPase inhibitors like this compound and Bafilomycin A1.

6.1 V-ATPase Inhibition Assay

This colorimetric assay measures the activity of V-ATPase by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

-

Principle: The inhibition of V-ATPase activity by the test compound is determined by a decrease in the amount of phosphate produced.

-

Methodology:

-

Prepare serial dilutions of the test compound (this compound or Bafilomycin A1).

-

In a 96-well plate, combine the test compound, a buffered solution containing purified V-ATPase, and necessary co-factors (e.g., Mg2+).

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and add a malachite green-based reagent to detect the released inorganic phosphate.

-

Measure the absorbance at ~650 nm and calculate the percent inhibition relative to a vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

6.2 Autophagic Flux Assay

This assay is used to monitor the progression of autophagy and can demonstrate the blockage of autophagosome-lysosome fusion.

-

Principle: Cells stably expressing a tandem fluorescent-tagged LC3 protein (e.g., mCherry-GFP-LC3) are used. In the acidic environment of the autolysosome, the GFP signal is quenched while the mCherry signal persists. A blockage in fusion results in the accumulation of autophagosomes, which fluoresce both green and red (appearing yellow).

-

Methodology:

-

Culture cells expressing mCherry-GFP-LC3.

-

Treat cells with the test compound for a specified time. Include positive (e.g., starvation) and negative controls.

-

Fix the cells and acquire images using a fluorescence microscope.

-

Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.

-

An increase in the ratio of yellow to red puncta in treated cells indicates an inhibition of autophagic flux.

-

7. Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by Bafilomycin analogues and a general experimental workflow for their characterization.

Caption: V-ATPase inhibition by this compound blocks lysosomal acidification, thereby impairing autolysosome formation and inhibiting autophagic flux.

Caption: Bafilomycin A1 induces caspase-independent apoptosis through the mitochondrial release and nuclear translocation of AIF.

Caption: A logical workflow for the in vitro characterization of this compound's biological activity.

References

- 1. Bafilomycin A1 autophagy-flux assay [bio-protocol.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autophagic flux analysis [protocols.io]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Antimicrobial Properties of TS 155-2 (JBIR-100)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of TS 155-2, also known as JBIR-100. This macrocyclic lactone, a bafilomycin analogue produced by Streptomyces species, has demonstrated notable antimicrobial activity. This document consolidates available quantitative data, details experimental protocols for its assessment, and illustrates its proposed mechanism of action.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified through determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a variety of microorganisms. The data reveals a significant inhibitory effect, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Strain | MIC (µM) |

| Gram-Positive Bacteria | ||

| Bacillus subtilis | 168 | 8 |

| Bacillus sp. | Al Hakam | 4 |

| Staphylococcus aureus | USA300 | 4 |

| Staphylococcus aureus | Newman | 8 |

| Staphylococcus saprophyticus | ATCC 15305 | 8 |

| Enterococcus faecalis | V583 | 16 |

| Enterococcus faecium | (Vancomycin-resistant) | 16 |

| Gram-Negative Bacteria | ||

| Escherichia coli | BW25113 | >64 |

| Pseudomonas aeruginosa | PA14 | >64 |

| Salmonella enterica | serovar Typhimurium 14028s | >64 |

| Mycobacteria | ||

| Mycobacterium smegmatis | mc2155 | >64 |

| Fungi | ||

| Saccharomyces cerevisiae | BY4741 | >64 |